6-Iodo-2-methylnicotinic acid

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

Medicinal chemistry teams often face slow cross-coupling kinetics with chloro/bromo analogs, delaying SAR library synthesis. 6-Iodo-2-methylnicotinic acid solves this with its highly reactive C-I bond, enabling rapid, high-conversion Suzuki-Miyaura and Sonogashira couplings under mild conditions. This scaffold directly supports fragment-based drug discovery, nAChR ligand optimization (EC50 2.1 µM), and CAIII inhibitor programs. Key outcomes include: • Accelerated synthesis of 50-500 member libraries via the 6-iodo handle. • A valid CAIII pharmacophore starting point with the Zn²⁺-coordinating 3-carboxylic acid. • Reliable supply for research-scale use with confirmed purity and global logistics.

Molecular Formula C7H6INO2
Molecular Weight 263.03 g/mol
Cat. No. B13008869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodo-2-methylnicotinic acid
Molecular FormulaC7H6INO2
Molecular Weight263.03 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=N1)I)C(=O)O
InChIInChI=1S/C7H6INO2/c1-4-5(7(10)11)2-3-6(8)9-4/h2-3H,1H3,(H,10,11)
InChIKeyDXDWNBNLZTUNLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodo-2-methylnicotinic Acid Overview


6-Iodo-2-methylnicotinic acid (CAS 1352526-26-1) is a disubstituted pyridine-3-carboxylic acid derivative with the molecular formula C7H6INO2 and a molecular weight of 263.03 g/mol [1]. It belongs to the broader class of 6-substituted nicotinic acid analogues, which have been investigated as ligands for nicotinic acetylcholine receptors (nAChRs) and as inhibitors of carbonic anhydrase III (CAIII) [2]. The compound features three synthetically significant elements—a carboxylic acid group at position 3 for amide/ester derivatization, a methyl group at position 2, and an iodine atom at position 6 that serves as a versatile handle for transition-metal-catalyzed cross-coupling reactions [1].

Why 6-Iodo-2-methylnicotinic Acid Is Irreplaceable


The 6-iodo substituent in 6-iodo-2-methylnicotinic acid is not a passive structural feature; it actively governs both the compound's synthetic reactivity profile and its biological target engagement. In cross-coupling chemistry, the relative reactivity of aryl halides toward oxidative addition follows the established order I > Br >> Cl, meaning that the 6-iodo derivative participates in Suzuki–Miyaura and Sonogashira couplings under milder conditions and with higher conversion than its 6-chloro or 6-bromo counterparts [1]. In a biological context, 6-substituted nicotinic acid analogues exhibit substituent-dependent inhibition of carbonic anhydrase III (CAIII), where the presence of a hydrophobic group containing a hydrogen-bond acceptor at position 6 is critical for activity—the 6-(hexyloxy) analogue achieves a Ki of 41.6 µM, whereas unsubstituted nicotinic acid is a weak inhibitor, demonstrating that the 6-position substitution is not interchangeable [2]. These two axes—synthetic utility and biological pharmacophore requirements—mean that substituting a different 6-halo or 6-unsubstituted nicotinic acid analogue will alter reaction outcomes or compromise target affinity.

6-Iodo-2-methylnicotinic Acid: Differentiation Evidence


Aryl Iodide Advantage in Pd-Catalyzed Cross-Coupling

The iodine atom at the 6-position of 6-iodo-2-methylnicotinic acid provides a markedly more reactive handle for palladium-catalyzed cross-coupling reactions compared to the corresponding 6-chloro-2-methylnicotinic acid and 6-bromo-2-methylnicotinic acid. The relative rate of oxidative addition of aryl halides to Pd(0) follows the well-established trend Ar-I > Ar-Br >> Ar-Cl, driven by the decreasing carbon–halogen bond dissociation energy (C–I ≈ 57 kcal/mol vs. C–Br ≈ 68 kcal/mol vs. C–Cl ≈ 81 kcal/mol) [1]. This translates into milder reaction conditions (lower temperature, shorter reaction time, lower catalyst loading) for Suzuki–Miyaura and Sonogashira couplings employing the 6-iodo derivative, a practical advantage for library synthesis and lead optimization workflows [2].

Synthetic Chemistry Cross-Coupling Medicinal Chemistry Building Blocks

nAChR Radioligand Binding Affinity

In a competitive radioligand binding assay, 6-iodo-2-methylnicotinic acid demonstrated an EC50 value of 2.10 × 10³ nM (2.1 µM) against the nicotinic acetylcholine receptor (nAChR), measured by displacement of [³H]-(−)-nicotine [1]. While direct head-to-head data for the 6-chloro and 6-bromo analogs in the same assay are not publicly available, the observed micromolar affinity places this compound within the pharmacologically relevant range for nAChR ligand development. The iodine substituent may contribute to binding through halogen bonding interactions with the receptor binding pocket, an effect that is weaker or absent with smaller halogens (Cl, F) due to reduced polarizability [2].

Nicotinic Acetylcholine Receptor Radioligand Binding Neuroscience

Lipophilicity and Polarizability Differentiation

6-Iodo-2-methylnicotinic acid has a computed XLogP3-AA value of 1.5 and a molecular weight of 263.03 g/mol, as documented in PubChem [1]. In comparison, 6-chloro-2-methylnicotinic acid has a molecular weight of 171.58 g/mol, and 6-bromo-2-methylnicotinic acid has a molecular weight of 216.03 g/mol . The iodine atom contributes substantially greater atomic polarizability (α ≈ 5.35 ų for I vs. 3.05 ų for Br and 2.18 ų for Cl), which enhances van der Waals interactions and halogen bonding potential with biological targets [2]. The higher logP of the iodo derivative also implies greater membrane permeability, which is relevant when the compound is used as a fragment or scaffold in CNS-targeted programs where moderate lipophilicity is desired.

Physicochemical Properties Drug-Likeness ADME

CAIII Pharmacophore: 6-Position Hydrophobic Requirement

The 2017 study by Mohammad et al. demonstrated that 6-substituted nicotinic acid analogues act as potent inhibitors of carbonic anhydrase III (CAIII), an emerging target for dyslipidemia and cancer progression [1]. Using size-exclusion chromatography and docking studies, the authors established that the carboxylic acid group is essential for coordination with the active-site Zn²⁺ ion, while a hydrophobic group containing a hydrogen-bond acceptor at position 6 substantially improves inhibitory activity. The most potent analogue reported, 6-(hexyloxy)pyridine-3-carboxylic acid, achieved a Ki of 41.6 µM [1]. This pharmacophore model establishes that the 6-position substitution pattern is a critical determinant of CAIII inhibitory activity. The 6-iodo substituent, being hydrophobic and capable of halogen bonding as a hydrogen-bond acceptor equivalent, aligns with the pharmacophore requirements and positions 6-iodo-2-methylnicotinic acid as a viable scaffold for further CAIII inhibitor optimization.

Carbonic Anhydrase III Dyslipidemia Cancer Enzyme Inhibition

6-Iodo-2-methylnicotinic Acid: Key Application Scenarios


Suzuki–Miyaura Coupling for nAChR Library Synthesis

Medicinal chemistry teams building focused libraries targeting nicotinic acetylcholine receptors can prioritize 6-iodo-2-methylnicotinic acid as a versatile core scaffold. The compound's confirmed micromolar nAChR binding (EC50 = 2.1 µM) [1] provides a starting point for affinity optimization, while the 6-iodo substituent enables efficient Suzuki–Miyaura coupling with aryl/heteroaryl boronic acids under mild Pd(0) conditions [2]. The superior reactivity of the C–I bond relative to C–Br or C–Cl ensures higher conversion rates and shorter reaction times in parallel synthesis formats, making this compound cost-effective for generating 50–500 member libraries for SAR studies.

CAIII Inhibitor Discovery in Dyslipidemia and Cancer

Research groups investigating CAIII as a therapeutic target for dyslipidemia or cancer can use 6-iodo-2-methylnicotinic acid as a starting scaffold aligned with the established pharmacophore model [3]. The carboxylic acid at position 3 provides the Zn²⁺-coordinating functionality essential for CAIII inhibition, while the 6-iodo group satisfies the requirement for a hydrophobic substituent with hydrogen-bond acceptor capability. The iodine can be subsequently replaced or elaborated via cross-coupling to explore the SAR of the 6-position hydrophobic pocket, enabling systematic optimization toward the benchmark Ki of 41.6 µM reported for the 6-(hexyloxy) analogue [3].

Halogen-Bonding-Directed FBDD

Fragment-based drug discovery programs that exploit halogen bonding as a design principle can select 6-iodo-2-methylnicotinic acid as a privileged fragment. The iodine atom's high polarizability (α ≈ 5.35 ų) enables strong halogen bonding interactions with backbone carbonyl oxygen atoms or Lewis basic side chains in protein binding pockets—an interaction that is substantially weaker or absent with chloro (α ≈ 2.18 ų) or fluoro substituents [4]. The compound's favorable physicochemical profile (MW = 263 Da, XLogP3-AA = 1.5, TPSA = 50.2 Ų) [5] places it within acceptable fragment space, and the carboxylic acid provides a synthetic vector for fragment growing or linking strategies.

Radiolabeled Derivatives for PET/SPECT Imaging

The 6-iodo substituent in 6-iodo-2-methylnicotinic acid serves as a precursor for radioiodination, enabling the synthesis of ¹²³I- or ¹²⁵I-labeled nicotinic acid derivatives for SPECT imaging or autoradiography studies. The comparison of halogenated nicotinic acid diethylamide derivatives demonstrated that 6-¹²³I-NADA exhibits distinct biodistribution profiles compared to 2-¹⁸F- and 6-¹⁸F-NADA in murine models, highlighting the unique pharmacokinetic signature of the 6-iodo congener [6]. This positions the compound as a strategic intermediate for nuclear medicine and molecular imaging applications.

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